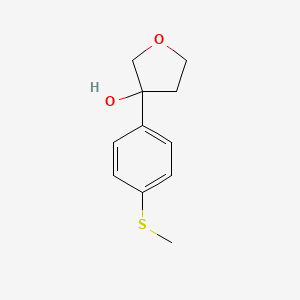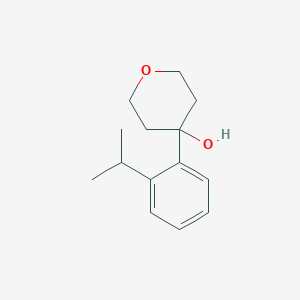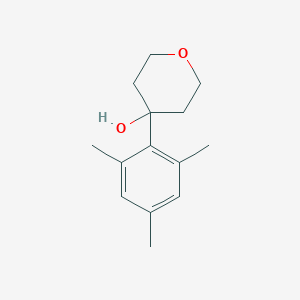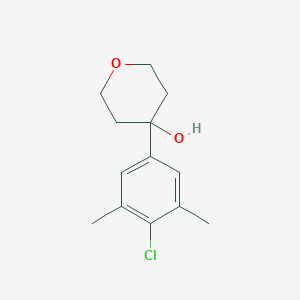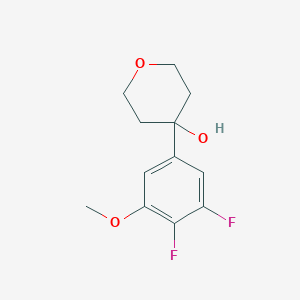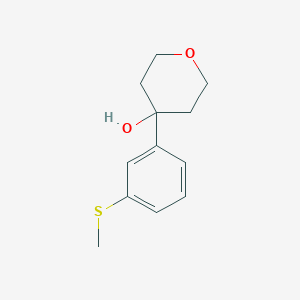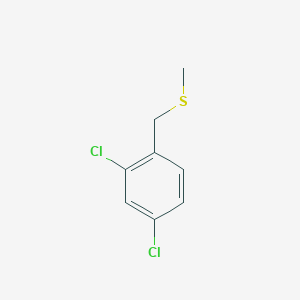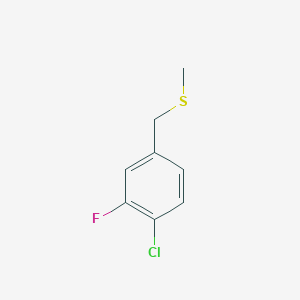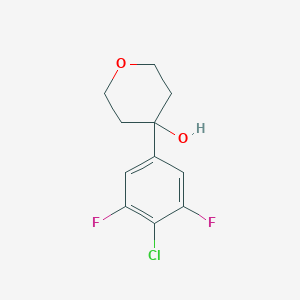
4-(4-Chloro-3,5-difluorophenyl)oxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “4-(4-Chloro-3,5-difluorophenyl)oxan-4-ol” is a chemical entity with specific properties and applications. It is important to understand its structure, preparation methods, chemical reactions, and applications to fully appreciate its significance in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “4-(4-Chloro-3,5-difluorophenyl)oxan-4-ol” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. The synthetic routes typically involve multiple steps, including the use of reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize the synthesis process.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet the demand. Industrial production methods often involve continuous processes and large-scale reactors. The use of advanced technologies and automation ensures the efficiency and consistency of the production process. Quality control measures are implemented to monitor the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: “4-(4-Chloro-3,5-difluorophenyl)oxan-4-ol” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents and specific catalysts.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds. The analysis of these products provides insights into the reactivity and versatility of “this compound”.
Scientific Research Applications
Chemistry: In the field of chemistry, “4-(4-Chloro-3,5-difluorophenyl)oxan-4-ol” is used as a reagent and intermediate in various synthetic processes. Its unique properties make it valuable for the development of new compounds and materials.
Biology: In biological research, “this compound” is studied for its potential biological activities. It may interact with specific biomolecules and pathways, making it a candidate for drug discovery and development.
Medicine: In medicine, “this compound” is explored for its therapeutic potential. It may exhibit pharmacological activities that can be harnessed for the treatment of diseases. Research in this area focuses on understanding its mechanism of action and evaluating its efficacy and safety.
Industry: In industrial applications, “this compound” is used in the production of various products. Its chemical properties make it suitable for use in manufacturing processes, where it can serve as a precursor or additive.
Mechanism of Action
The mechanism of action of “4-(4-Chloro-3,5-difluorophenyl)oxan-4-ol” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Understanding the molecular targets and pathways involved is crucial for elucidating its mechanism of action and optimizing its use in different fields.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “4-(4-Chloro-3,5-difluorophenyl)oxan-4-ol” include those with comparable structures and properties. These compounds may share similar reactivity and applications, but each has unique characteristics that distinguish it from others.
Uniqueness: The uniqueness of “this compound” lies in its specific structure and properties These unique features make it valuable for certain applications and research areas
Properties
IUPAC Name |
4-(4-chloro-3,5-difluorophenyl)oxan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF2O2/c12-10-8(13)5-7(6-9(10)14)11(15)1-3-16-4-2-11/h5-6,15H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAZYNOBQGJLNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=C(C(=C2)F)Cl)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(C2=CC(=C(C(=C2)F)Cl)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
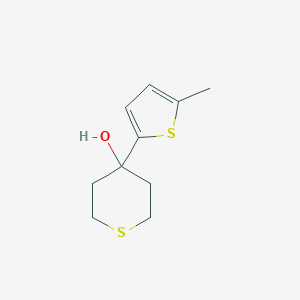
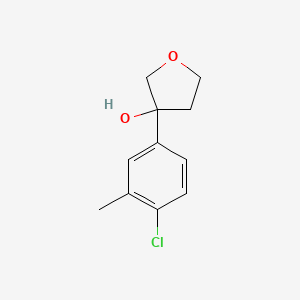
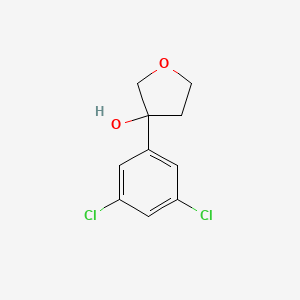
![3-[4-(Dimethylamino)phenyl]oxolan-3-ol](/img/structure/B8078077.png)

